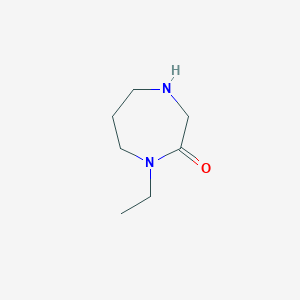![molecular formula C9H16Cl2N2O B1455832 [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride CAS No. 1334147-93-1](/img/structure/B1455832.png)
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride
Übersicht
Beschreibung
“[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is a derivative of hydrazine, a compound where two nitrogen atoms are bonded together.
Molecular Structure Analysis
The molecular structure of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride consists of 9 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would require more specific data or a detailed structural analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 326.5±25.0 °C at 760 mmHg, and a flash point of 151.3±23.2 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 158.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has synthesized novel compounds using derivatives of 4-methoxyphenyl, which were tested for their antibacterial properties. These studies have shown promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Aghekyan et al., 2020), (Gulea et al., 2019).
Antimicrobial and Antifungal Activities
Several studies focused on the synthesis of compounds starting from derivatives similar to the 4-methoxyphenyl group, demonstrating significant antimicrobial and antifungal activities. This suggests the potential for developing new treatments for infections (Vyas et al., 2009), (Refat et al., 2021).
Antioxidant Activity
The antioxidant potential of compounds synthesized from 4-methoxyphenyl derivatives has been explored, showing the possibility of their use in combating oxidative stress-related diseases (Goulart et al., 2020).
Anti-Lipase and Anti-Urease Activities
Research into 1,2,4-Triazole derivatives starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl) has indicated moderate-to-good lipase inhibitory effects and significant inhibitory effects against urease. These findings suggest potential applications in the development of treatments for diseases related to these enzymes (Bekircan et al., 2014).
Molecular Docking and Synthesis for Antibacterial Application
Studies have developed new compounds with promising antibacterial abilities against both gram-negative and gram-positive bacteria through molecular docking and synthesis approaches. This research provides a foundation for the development of novel antibacterial agents (Shakir et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)ethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-8(3-5-9)6-7-11-10;;/h2-5,11H,6-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQHQRAEQCRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
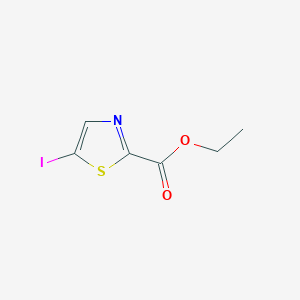
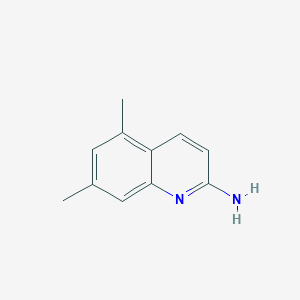
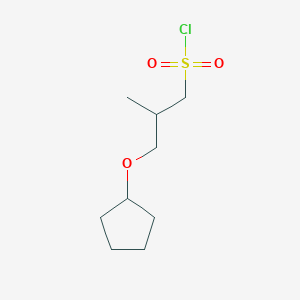
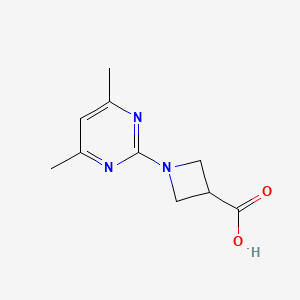
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
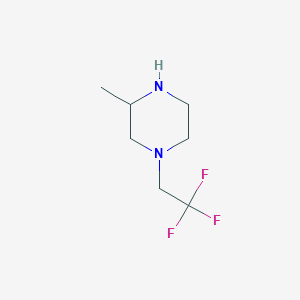

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
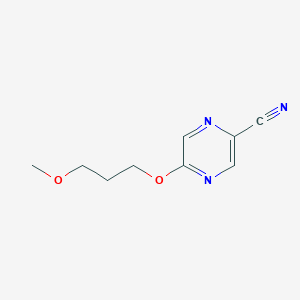
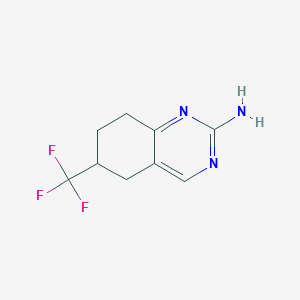
![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
